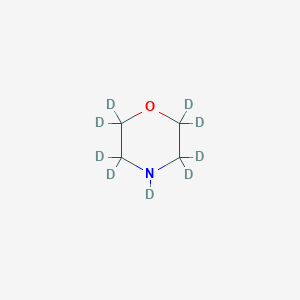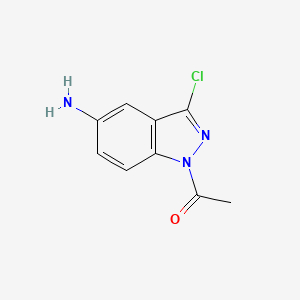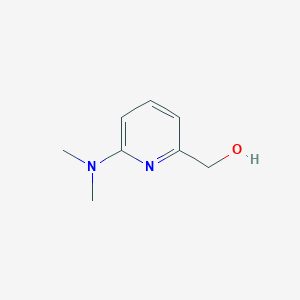
Chelidonsäure-Monohydrat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chelidonic acid monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for synthesizing other compounds.
Biology: Chelidonic acid has been studied for its effects on cellular senescence and oxidative stress.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
Target of Action
Chelidonic acid monohydrate, also known as 4-oxo-4H-pyran-2,6-dicarboxylic acid, is a biogenic dicarboxylic acid . It has been found to effectively coordinate with many metal ions . The primary targets of chelidonic acid monohydrate are therefore these metal ions, which play crucial roles in various biochemical processes within the body.
Mode of Action
The interaction of chelidonic acid monohydrate with its targets involves the formation of coordination complexes. This is facilitated by the compound’s ability to donate protons, a property that is fundamental to understanding biochemical processes . The protonation of chelidonic acid monohydrate involves three successive steps . The order of successive protonation sites is the pyridine-N, pyridinol-OH, and carboxylate oxygen atom .
Biochemical Pathways
It is known that the compound’s coordination complexes have wide applications in many fields, including biochemistry and medical chemistry . For example, gallium (III) complexes with chelidonic acid monohydrate have been tested for their cytotoxicity effect and anti-proliferative activity on human breast cancer cells .
Pharmacokinetics
The compound’s protonation property is essential in physiochemistry and biology . Protonation constants are critical for ampholyte compounds to predict the isoelectric point, or pH at which a drug molecule has the lowest aqueous solubility and highest lipophilicity . These properties can significantly impact the bioavailability of chelidonic acid monohydrate.
Result of Action
The molecular and cellular effects of chelidonic acid monohydrate’s action are largely dependent on the specific targets and pathways involved. For instance, in the case of its interaction with gallium (III), the resulting complex has demonstrated cytotoxicity effect and anti-proliferative activity on human breast cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of chelidonic acid monohydrate. For example, the compound’s protonation steps are mainly driven by entropy . The first two protonation steps are exothermic, while the last step is endothermic . These steps could be influenced by environmental conditions such as temperature and pressure.
Biochemische Analyse
Biochemical Properties
Chelidonic acid monohydrate plays a significant role in biochemical reactions. It has been shown to interact with various enzymes, proteins, and other biomolecules. One notable interaction is with glutamate decarboxylase, where chelidonic acid monohydrate acts as an inhibitor . This inhibition can affect the synthesis of gamma-aminobutyric acid, a crucial neurotransmitter. Additionally, chelidonic acid monohydrate forms complexes with metal ions, such as gallium (III) and vanadium (V), which have been studied for their cytotoxic and anti-proliferative activities .
Cellular Effects
Chelidonic acid monohydrate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with glutamate decarboxylase can lead to altered gamma-aminobutyric acid levels, impacting neurotransmission and cellular communication . Furthermore, chelidonic acid monohydrate has shown potential in modulating inflammatory responses, making it a candidate for treating conditions like intestinal inflammation .
Molecular Mechanism
The molecular mechanism of chelidonic acid monohydrate involves its binding interactions with biomolecules and enzyme inhibition. By inhibiting glutamate decarboxylase, chelidonic acid monohydrate reduces the production of gamma-aminobutyric acid, thereby influencing neurotransmission . Additionally, the compound’s ability to form complexes with metal ions can lead to enzyme inhibition or activation, depending on the specific metal ion involved . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chelidonic acid monohydrate can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that chelidonic acid monohydrate remains stable under standard laboratory conditions, but its degradation products can influence cellular processes . Long-term exposure to chelidonic acid monohydrate has been associated with sustained modulation of inflammatory responses and neurotransmission .
Dosage Effects in Animal Models
The effects of chelidonic acid monohydrate vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential, such as reducing hyperglycemia and hyperlipidemia in diabetic models . At higher doses, chelidonic acid monohydrate can exhibit toxic or adverse effects, including cytotoxicity and altered metabolic functions . Understanding the dosage-dependent effects is crucial for its potential therapeutic applications.
Metabolic Pathways
Chelidonic acid monohydrate is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For example, its inhibition of glutamate decarboxylase affects the gamma-aminobutyric acid synthesis pathway . Additionally, chelidonic acid monohydrate’s interaction with metal ions can impact other metabolic pathways, depending on the specific metal ion involved .
Transport and Distribution
Within cells and tissues, chelidonic acid monohydrate is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s ability to form complexes with metal ions also affects its transport and distribution, as these complexes can be taken up by cells through specific transport mechanisms .
Subcellular Localization
Chelidonic acid monohydrate’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function . For instance, its interaction with glutamate decarboxylase occurs in the cytoplasm, affecting gamma-aminobutyric acid synthesis . Understanding the subcellular localization of chelidonic acid monohydrate is essential for elucidating its precise mechanisms of action.
Vorbereitungsmethoden
Chelidonic acid can be synthesized through a two-step process involving diethyl oxalate and acetone . The reaction conditions typically involve the use of a base to facilitate the formation of the pyrone ring structure. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Chelidonic acid monohydrate undergoes several types of chemical reactions, including:
Oxidation: Chelidonic acid can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert chelidonic acid into its reduced forms.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Vergleich Mit ähnlichen Verbindungen
Chelidonic acid monohydrate can be compared with other similar compounds such as:
Chelidamic acid: Another γ-pyrone derivative with similar pharmacological properties.
Meconic acid: A related compound found in the same plant family with distinct chemical properties. Chelidonic acid is unique due to its specific γ-pyrone core and the presence of two carboxylic acid groups, which contribute to its diverse reactivity and biological activity.
Eigenschaften
IUPAC Name |
4-oxopyran-2,6-dicarboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O6.H2O/c8-3-1-4(6(9)10)13-5(2-3)7(11)12;/h1-2H,(H,9,10)(H,11,12);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZJAKSEIQOKAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=CC1=O)C(=O)O)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6003-94-7 | |
| Record name | Chelidonic Acid Monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1453209.png)



![[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1453216.png)
![2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(2-methylpiperidin-1-yl)propyl)acetamide](/img/structure/B1453217.png)

![Ethyl 4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidine-5-carboxylate](/img/structure/B1453219.png)
![4-[(2-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1453220.png)

![10-phenyl-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one](/img/structure/B1453222.png)


